molecular formula C12H11F3N2O2S B8285243 2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]- CAS No. 89020-94-0

2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]-

Cat. No. B8285243
CAS RN: 89020-94-0
M. Wt: 304.29 g/mol
InChI Key: IUQWPUYOWSWICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]- is a useful research compound. Its molecular formula is C12H11F3N2O2S and its molecular weight is 304.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 5,5-dimethyl-3-[4-[(trifluoromethyl)thio]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89020-94-0

Molecular Formula

C12H11F3N2O2S

Molecular Weight

304.29 g/mol

IUPAC Name

5,5-dimethyl-3-[4-(trifluoromethylsulfanyl)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H11F3N2O2S/c1-11(2)9(18)17(10(19)16-11)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,1-2H3,(H,16,19)

InChI Key

IUQWPUYOWSWICW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)SC(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8.5 mL of trichloromethyl chloroformate (diphosgene) in 250 mL of toluene are added 1.8 g of 3S charcoal. To this suspension cooled to −20° C. are added 10 g of 4-trifluoromethylthioaniline dissolved in 160 mL of toluene. The reaction mixture is gradually warmed to room temperature and then refluxed for 4 hours. After cooling to room temperature, a suspension of 9.4 g of dimethylglycine ethyl ester hydrochloride in 90 mL of toluene is added, followed by 38 mL of triethylamine and the reaction mixture is refluxed for 15 hours. After filtering through Celite, the filtrate is concentrated under reduced pressure and the residue is taken up in 200 mL of dichloromethane, washed with three times 100 mL of water, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is then triturated in diethyl ether and the solid formed is filtered off and dried to give 12 g of 5,5-dimethyl-3-{4-[(trifluoromethyl)thio]phenyl}imidazolidine-2,4-dione, the characteristics of which are as follows:
Quantity
8.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3S
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
dimethylglycine ethyl ester hydrochloride
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

30 g of 2-methyl-2-[3-(4-trifluoromethylsulfanylphenyl)ureido]propionate 3 are dissolved in a mixture of 225 ml of 3 N HCl and 230 ml of dioxane, refluxed for 6 hours and, after cooling to 4° C., the product 5,5-dimethyl-3-(4-trifluoromethylsulfanylphenyl)-imidazolidine-2,4-dione is isolated in the form of white crystals (24.14 g).
Name
2-methyl-2-[3-(4-trifluoromethylsulfanylphenyl)ureido]propionate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5.12 ml of triethylamine and 2.8 g of methyl α-aminoisobutyrate hydrochloride are added to a solution of 4 g of 4-trifluoromethylsulfanylphenyl isocyanate in 40 ml of toluene, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture thus obtained is refluxed for 24 hours and then cooled to a temperature in the region of 20° C. The reaction mixture is concentrated to dryness under reduced pressure and the residue obtained is taken up in ethyl ether and filtered. 5.3 g of 5,5-dimethyl-3-(4-trifluoromethylsulfanylphenyl)-imidazolidine-2,4-dione are thus obtained, the characteristics of which product are as follows:
Quantity
5.12 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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